molecular formula C18H20N2O3S B2640120 N-[4-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]propanamide CAS No. 1281689-27-7

N-[4-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]propanamide

Cat. No.: B2640120
CAS No.: 1281689-27-7
M. Wt: 344.43
InChI Key: HTFPOPGFDNYFCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]propanamide is a useful research compound. Its molecular formula is C18H20N2O3S and its molecular weight is 344.43. The purity is usually 95%.
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Scientific Research Applications

Novel Inhibitors and Their Mechanism of Action

N-[4-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]propanamide and its analogues are explored for their unique roles in inhibiting specific viral or cellular processes. For example, certain derivatives have been identified as potent nonnucleoside inhibitors of cytomegalovirus (CMV) replication, showcasing an excellent safety profile. These compounds, such as 3-Hydroxy-2,2-dimethyl-N-[4({[5-(dimethylamino)-1-naphthyl]sulfonyl}amino)-phenyl]propanamide (BAY 38-4766), do not inhibit viral DNA synthesis, transcription, or translation but interfere with viral DNA maturation and packaging, suggesting a distinct mechanism of action related to viral DNA cleavage and packaging (Buerger et al., 2001).

Quantum Chemical Studies and Drug Action Mechanism

Quantum chemical studies on compounds like bicalutamide, which shares a similar sulfonamide structure, provide insights into their steric energy, favorable conformations, and potential energy associated with various interactions. These studies help in understanding the molecular basis of their action against specific targets, such as androgen receptors in the case of bicalutamide, highlighting the importance of the sulfonylamino group in drug-receptor interactions (Otuokere & Amaku, 2015).

Cardiac Myosin Activators

Research into sulfonamidophenylethylamide analogues has unveiled their potential as novel cardiac myosin activators. Specific compounds have shown significant inotropic effects and selectivity for cardiac myosin over skeletal and smooth muscle myosin, indicating their utility in treating systolic heart failure. This suggests a promising avenue for the therapeutic application of sulfonamide derivatives in cardiovascular diseases (Manickam et al., 2019).

Selective Androgen Receptor Modulators

The exploration of propanamide derivatives like S-1 for their role as selective androgen receptor modulators (SARMs) for treating androgen-dependent diseases further exemplifies the diverse applications of sulfonamide derivatives in scientific research. These studies provide valuable information on the pharmacokinetics, metabolism, and ideal pharmacokinetic characteristics of such compounds, contributing to the development of new therapeutic agents (Wu et al., 2006).

Properties

IUPAC Name

N-[4-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-3-18(21)19-16-10-9-14(2)17(13-16)20-24(22,23)12-11-15-7-5-4-6-8-15/h4-13,20H,3H2,1-2H3,(H,19,21)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFPOPGFDNYFCI-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)C)NS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)NC1=CC(=C(C=C1)C)NS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.